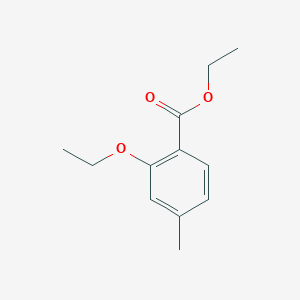

Ethyl 2-ethoxy-4-methylbenzoate

説明

Contextualization within Benzoate (B1203000) Ester Chemistry

Benzoate esters are a class of organic compounds that are esters of benzoic acid. wikipedia.orgacs.orgwikipedia.orgorganic-chemistry.org They are characterized by the presence of a benzene (B151609) ring attached to an ester functional group. wikipedia.orgwikipedia.org Many benzoate esters have pleasant odors and are used in perfumes, food flavorings, and as solvents. wikipedia.orgwikipedia.org

The reactivity of benzoate esters is influenced by the substituents on the benzene ring. libretexts.orgwikipedia.org The ethoxy and methyl groups on Ethyl 2-ethoxy-4-methylbenzoate's ring affect its electronic properties and reactivity, making it a suitable starting material for specific chemical transformations. The synthesis of benzoate esters can be achieved through various methods, including the acylation of alcohols and the transesterification of other esters. acs.orgorganic-chemistry.org

Significance as a Chemical Intermediate in Pharmaceutical Synthesis

Chemical intermediates are compounds that are formed during the synthesis of a final product, such as an active pharmaceutical ingredient (API). mlunias.compolymerchem.orgpharmaceutical-tech.comzenfoldst.com They are the essential building blocks in the multi-step processes required to create complex drug molecules. polymerchem.org The use of intermediates allows for a controlled, stepwise construction of the target molecule, ensuring high purity and yield. mlunias.com

This compound serves as a key intermediate in the synthesis of certain pharmaceuticals. acs.org Its specific structure allows for further chemical modifications to build more complex molecules.

A prominent example of this compound's application is in the synthesis of Repaglinide. acs.orgguidechem.comlgcstandards.comnih.gov Repaglinide is an oral medication used to treat type 2 diabetes. nih.gov The synthesis of Repaglinide involves several chemical steps, and this compound is an early-stage intermediate in this process. acs.orggoogle.com

One of the critical transformations involving this compound in the synthesis of Repaglinide is its conversion to 3-ethoxy-4-ethoxycarbonylphenylacetic acid. acs.orgguidechem.comgoogle.com This conversion is a crucial step that introduces a necessary acetic acid side chain to the molecule. acs.org

The synthesis of 3-ethoxy-4-ethoxycarbonylphenylacetic acid from this compound can be achieved through a process that involves deprotonation followed by carboxylation. acs.orggoogle.com Specifically, a strong base like lithium diisopropylamide (LDA) is used to remove a proton from the methyl group, creating a carbanion. acs.orggoogle.com This carbanion is then reacted with carbon dioxide to introduce the carboxylic acid group, yielding the desired product. acs.orggoogle.com An efficient, two-step synthesis from 2-hydroxy-4-methylbenzoic acid has been developed, which first involves alkylation to form this compound, followed by the deprotonation and carboxylation steps. acs.org

Role in Repaglinide Synthesis

Overview of Research Directions and Applications

Current research involving this compound is primarily focused on optimizing the synthetic routes to Repaglinide and other potential pharmaceutical agents. This includes developing more efficient, cost-effective, and environmentally friendly methods for its synthesis and its conversion to subsequent intermediates. acs.orggoogle.com Researchers are also exploring alternative synthetic pathways that may not involve this specific intermediate but aim to produce the same final products.

The study of compounds like this compound highlights the intricate and elegant chemistry that underpins the development of modern medicines. While it may not be the final active ingredient, its role as a key building block is indispensable.

Structure

3D Structure

特性

IUPAC Name |

ethyl 2-ethoxy-4-methylbenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O3/c1-4-14-11-8-9(3)6-7-10(11)12(13)15-5-2/h6-8H,4-5H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQLJVFJXXWBUPR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=CC(=C1)C)C(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60473514 | |

| Record name | ETHYL 2-ETHOXY-4-METHYLBENZOATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60473514 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

88709-17-5 | |

| Record name | Benzoic acid, 2-ethoxy-4-methyl-, ethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=88709-17-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | ETHYL 2-ETHOXY-4-METHYLBENZOATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60473514 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzoic acid, 2-ethoxy-4-methyl-, ethyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.107.688 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Reaction Pathways

Established Synthetic Routes for Ethyl 2-ethoxy-4-methylbenzoate

The predominant methods for synthesizing this compound are centered around the alkylation of 2-hydroxy-4-methylbenzoic acid, also known as 4-methylsalicylic acid. google.com This process involves the introduction of an ethyl group to both the hydroxyl and carboxylic acid functionalities of the starting material.

Alkylation of 2-hydroxy-4-methylbenzoic acid

The alkylation of 2-hydroxy-4-methylbenzoic acid is a key transformation in the synthesis of the target compound. This reaction can be achieved using different ethylating agents and base-solvent systems, each with its own set of procedural nuances.

One established method involves the alkylation of 4-methylsalicylic acid with ethyl bromide. google.com This reaction can be conducted at elevated temperatures, such as 150°C, in an autoclave over an extended period of 30 hours to yield this compound. google.com The use of polar aprotic solvents is known to accelerate substitution reactions by effectively solvating cations. nih.gov While specific inorganic bases for this exact transformation with ethyl bromide are not detailed in the provided context, the use of bases like potassium carbonate is common in similar alkylations to facilitate the deprotonation of the acidic functional groups. rsc.orgresearchgate.netresearchgate.net

A widely employed and efficient method for the synthesis of this compound involves the use of diethyl sulfate (B86663) as the ethylating agent in the presence of anhydrous potassium carbonate and a polar organic solvent like acetone. google.com In a typical procedure, 4-methylsalicylic acid, diethyl sulfate, and potassium carbonate are refluxed in dry acetone. google.com The reaction mixture is then filtered and concentrated, and the resulting residue is purified by fractional distillation to afford the desired product. google.com Acetone is one of several polar organic solvents, including acetonitrile (B52724) and dioxane, that are suitable for this reaction. google.com

Table 1: Synthesis of this compound using Diethyl Sulfate and Potassium Carbonate in Acetone

| Reactant 1 | Reactant 2 | Base | Solvent | Yield |

| 4-Methylsalicylic acid | Diethyl sulfate | Potassium carbonate | Acetone | Not specified |

An alternative solvent for the reaction with diethyl sulfate and potassium carbonate is toluene. lookchem.com While the general principle of the reaction remains the same, the choice of solvent can influence reaction times and temperatures. Toluene, being less polar than acetone, may require different reaction conditions to achieve comparable results.

Alternative Synthetic Approaches

Beyond the primary routes, alternative methods for the synthesis of this compound have also been developed, starting from closely related precursors.

An alternative approach utilizes 4-methylsalicylic acid and bromoethane (B45996) in the presence of potassium carbonate. researchgate.net This particular method was not found in the provided search results to be conducted in N,N-dimethylsulfoxide (DMSO). However, a process using diethyl sulfate in dry acetonitrile with potassium carbonate has been documented to produce this compound with a yield of 87%. google.com The reaction involves refluxing the mixture for 12 hours, followed by filtration, concentration, and fractional distillation for purification. google.com

Table 2: Synthesis of this compound using Diethyl Sulfate and Potassium Carbonate in Acetonitrile

| Reactant 1 | Reactant 2 | Base | Solvent | Reaction Time | Yield |

| 4-Methylsalicylic acid | Diethyl sulfate | Anhydrous Potassium carbonate | Dry Acetonitrile | 12 hours | 87% |

Novel and Optimized Synthetic Strategies

The development of new synthetic methods is driven by the need for greater efficiency, cost-effectiveness, and sustainability.

Development of Green Chemistry Approaches in Synthesis

Green chemistry principles aim to reduce the environmental impact of chemical processes. This involves the use of less hazardous chemicals, environmentally benign solvents, and energy-efficient methods.

A key aspect of green chemistry is the replacement of hazardous reagents with safer alternatives. For instance, in the synthesis of carboxylic acids, traditional oxidation methods often use stoichiometric amounts of heavy metal oxidants. A greener alternative is the use of hydrogen peroxide, a much cleaner oxidant, in the presence of a catalyst. This approach has been successfully applied to the synthesis of various carboxylic acids from aldehydes, using water as the solvent and generating water as the primary byproduct.

Furthermore, simplifying operational procedures, such as combining multiple reaction steps into a one-pot synthesis, can reduce waste and energy consumption. One-pot syntheses of substituted thiazole-carboxylates from commercially available starting materials have been shown to be more efficient than traditional multi-step methods.

Catalysis is a cornerstone of green chemistry, as it allows for reactions to proceed with higher efficiency and selectivity, often under milder conditions. In the context of synthesizing esters like this compound, various catalytic approaches have been developed for related compounds.

Microwave-assisted synthesis has emerged as a powerful tool in green chemistry, often leading to dramatically reduced reaction times and increased yields. The esterification of substituted benzoic acids has been shown to be significantly accelerated under sealed-vessel microwave conditions.

The use of solid acid catalysts, such as zeolites and ion-exchange resins, offers several advantages over traditional homogeneous acid catalysts like sulfuric acid. These solid catalysts are non-corrosive, easily separated from the reaction mixture, and can often be regenerated and reused, making the process more environmentally friendly. For example, deep eutectic solvents (DES), which are mixtures of hydrogen bond donors and acceptors, have been employed as both the solvent and catalyst for the esterification of benzoic acid, showing high catalytic activity and reusability. Similarly, heterogeneous catalysts like UiO-66-NH2 have been used for the esterification of fluorinated aromatic carboxylic acids, demonstrating high efficiency and reducing reaction times.

| Catalytic Method | Catalyst Type | Advantages | Example Application (Related Compounds) |

| Microwave-Assisted Synthesis | H2SO4 (catalytic) | Rapid heating, shorter reaction times, improved yields. | Esterification of 4-fluoro-3-nitrobenzoic acid. |

| Solid Acid Catalysis | Deep Eutectic Solvents (DES) | Reusable, non-volatile, high catalytic activity. | Esterification of benzoic acid with various alcohols. |

| Heterogeneous Catalysis | UiO-66-NH2 | Reusable, efficient, reduced reaction times. | Esterification of fluorinated aromatic carboxylic acids. |

| Selenium Catalysis | Diphenyl diselenide | Mild conditions, use of H2O2 as a clean oxidant. | Oxidation of aldehydes to carboxylic acids. |

This table summarizes various green catalytic methods applicable to the synthesis of benzoic acid esters.

Reaction Mechanisms and Kinetics Studies

The formation of this compound involves two key transformations: the esterification of a carboxylic acid and the formation of an ether linkage. The reaction mechanisms and kinetics of these processes are well-documented for similar substrates and provide a strong basis for understanding the synthesis of the target molecule.

The synthesis of this compound can be envisioned through two primary routes, each with a distinct and well-studied mechanism.

Route 1: Fischer Esterification of 2-ethoxy-4-methylbenzoic acid

This route involves the acid-catalyzed esterification of 2-ethoxy-4-methylbenzoic acid with ethanol (B145695). The mechanism, known as the Fischer-Speier esterification, is a nucleophilic acyl substitution that proceeds through a series of equilibrium steps. mdpi.commasterorganicchemistry.comkhanacademy.org

Protonation of the Carbonyl Oxygen: The reaction is initiated by the protonation of the carbonyl oxygen of the carboxylic acid by a strong acid catalyst, such as sulfuric acid. This protonation increases the electrophilicity of the carbonyl carbon. khanacademy.orgacs.orgpatsnap.com

Nucleophilic Attack by Alcohol: The alcohol (ethanol) acts as a nucleophile and attacks the electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate. masterorganicchemistry.comkhanacademy.org

Proton Transfer: A proton is transferred from the oxonium ion of the attacking alcohol to one of the hydroxyl groups, forming a good leaving group (water). masterorganicchemistry.comkhanacademy.org

Elimination of Water: The tetrahedral intermediate collapses, eliminating a molecule of water and forming a protonated ester. masterorganicchemistry.comkhanacademy.org

Deprotonation: The protonated ester is deprotonated, typically by the conjugate base of the acid catalyst or another alcohol molecule, to yield the final ester product and regenerate the acid catalyst. khanacademy.orgacs.org

Route 2: Williamson Ether Synthesis followed by Esterification

This two-step approach first involves the formation of the ethoxy group via a Williamson ether synthesis, followed by esterification.

Step 1: Williamson Ether Synthesis: Starting from a precursor like ethyl 2-hydroxy-4-methylbenzoate, the phenolic hydroxyl group is converted to an ethoxy group. This is achieved by first deprotonating the hydroxyl group with a strong base (like sodium hydride) to form a phenoxide ion. This is followed by a nucleophilic substitution (SN2) reaction where the phenoxide attacks an ethyl halide (e.g., ethyl iodide or ethyl bromide). francis-press.commasterorganicchemistry.com The choice of solvent can significantly impact the regioselectivity of this reaction, influencing the ratio of O-alkylation to potential C-alkylation. rsc.orgrsc.org

Step 2: Fischer Esterification: If the starting material was 2-hydroxy-4-methylbenzoic acid, the resulting 2-ethoxy-4-methylbenzoic acid would then be subjected to Fischer esterification with ethanol as described in Route 1.

Fischer Esterification Kinetics:

The Hammett equation can be used to correlate the reaction rates of substituted benzoic acids. The equation is given by: log(k/k₀) = σρ

where:

k is the rate constant for the substituted reactant.

k₀ is the rate constant for the unsubstituted reactant.

σ (sigma) is the substituent constant, which depends on the nature and position of the substituent.

ρ (rho) is the reaction constant, which depends on the nature of the reaction.

For the acid-catalyzed esterification of substituted benzoic acids, the reaction constant (ρ) is typically small and negative, indicating that electron-donating groups slightly accelerate the reaction by stabilizing the positive charge that develops in the transition state. cdnsciencepub.com

Williamson Ether Synthesis Kinetics:

The Williamson ether synthesis is a classic SN2 reaction. As such, its rate is dependent on the concentration of both the alkoxide (or phenoxide) and the alkyl halide. The reaction works best with primary alkyl halides due to less steric hindrance. masterorganicchemistry.com The kinetics can be influenced by the solvent, with polar aprotic solvents generally favoring SN2 reactions. rsc.orgrsc.org

The yield and selectivity of the synthesis of this compound are highly dependent on the chosen synthetic route and the specific reaction conditions employed.

For Fischer Esterification:

| Reaction Condition | Influence on Yield and Selectivity |

| Catalyst | Strong protic acids like sulfuric acid or p-toluenesulfonic acid are effective catalysts. The amount of catalyst can influence the reaction rate. researchgate.netoperachem.com |

| Temperature | Higher temperatures generally increase the reaction rate. However, since the reaction is reversible, excessively high temperatures may not significantly increase the equilibrium yield. The reaction is often carried out at the reflux temperature of the alcohol. patsnap.com |

| Reactant Ratio | Using a large excess of the alcohol (ethanol) can shift the equilibrium towards the formation of the ester, thereby increasing the yield, in accordance with Le Châtelier's principle. masterorganicchemistry.com |

| Water Removal | The removal of water as it is formed is a crucial factor in driving the equilibrium towards the product side and achieving high yields. This can be accomplished by azeotropic distillation using a Dean-Stark apparatus. operachem.com |

For Williamson Ether Synthesis:

| Reaction Condition | Influence on Yield and Selectivity |

| Base | A strong base is required to fully deprotonate the phenolic hydroxyl group to form the more nucleophilic phenoxide. Sodium hydride (NaH) is a common choice. masterorganicchemistry.com |

| Alkylating Agent | The reactivity of the ethyl halide follows the order I > Br > Cl. Ethyl iodide is the most reactive but also the most expensive. francis-press.com |

| Solvent | Polar aprotic solvents like DMF or acetonitrile are generally preferred for SN2 reactions as they solvate the cation but not the nucleophile, thus increasing the nucleophilicity of the phenoxide. rsc.orgrsc.org The choice of solvent can also influence the O- vs. C-alkylation selectivity. rsc.orgrsc.org |

| Temperature | The reaction temperature is typically kept moderate to favor the SN2 pathway and minimize potential side reactions like elimination, especially if secondary alkyl halides were used. masterorganicchemistry.com |

Derivatization and Functionalization of Ethyl 2 Ethoxy 4 Methylbenzoate

Bromination Reactions

Bromination of ethyl 2-ethoxy-4-methylbenzoate primarily occurs at the benzylic position of the 4-methyl group through a free-radical mechanism. mychemblog.com This selective transformation is a crucial step for further functionalization of the molecule.

Allylic Bromination with N-bromosuccinimide (NBS)

The reagent of choice for benzylic bromination is N-bromosuccinimide (NBS). mychemblog.comorganic-chemistry.org Unlike molecular bromine (Br₂), which can lead to competing reactions such as addition to the aromatic ring, NBS provides a low, constant concentration of bromine radicals, favoring substitution at the allylic (in this case, benzylic) position. organic-chemistry.orgyoutube.com This reaction, often referred to as the Wohl-Ziegler reaction, is a well-established method for introducing a bromine atom onto a carbon adjacent to an aromatic ring. mychemblog.com

To facilitate the homolytic cleavage of the N-Br bond in NBS and initiate the radical chain reaction, a free radical initiator is typically employed. mychemblog.com 2,2'-Azobis(isobutyronitrile) (AIBN) is a common choice for this purpose. mychemblog.com Upon heating, AIBN decomposes to form nitrogen gas and two isobutyronitrile (B166230) radicals. These radicals then abstract a bromine atom from NBS to generate a bromine radical (Br•), which subsequently abstracts a hydrogen atom from the benzylic methyl group of this compound. mychemblog.com This forms a resonance-stabilized benzylic radical, which then reacts with a molecule of Br₂ (formed in situ from the reaction of NBS with HBr byproduct) to yield the desired brominated product and another bromine radical, thus propagating the chain reaction. mychemblog.comyoutube.com The presence of a radical initiator like AIBN is crucial for the reaction to proceed efficiently. researchgate.net

The choice of solvent plays a significant role in the outcome of NBS bromination reactions. Nonpolar solvents are generally preferred to prevent the ionic side reactions that can occur in polar solvents. gla.ac.uk Carbon tetrachloride (CCl₄) has traditionally been the solvent of choice for Wohl-Ziegler brominations. mychemblog.comorganic-chemistry.org Its nonpolar nature and the insolubility of the succinimide (B58015) byproduct, which floats to the surface upon reaction completion, make it a convenient medium. organic-chemistry.org However, due to its toxicity and environmental concerns, its use has been largely phased out. organic-chemistry.org

Cyclohexane is another suitable nonpolar solvent for this reaction. The key is to use a solvent that does not react with NBS. organic-chemistry.org The use of nonpolar solvents helps to maintain the low concentration of bromine and HBr, which is essential for the selectivity of the radical substitution over ionic addition reactions. organic-chemistry.org

Cyanation Reactions

The benzylic bromide derivative obtained from the bromination of this compound is a versatile intermediate for introducing other functional groups via nucleophilic substitution reactions. gla.ac.uk

Conversion to 4-cyanomethyl derivatives

The bromo derivative can be readily converted to the corresponding 4-cyanomethyl derivative through a nucleophilic substitution reaction with a cyanide salt, such as sodium cyanide or potassium cyanide. In this SN2 reaction, the cyanide ion (CN⁻) acts as the nucleophile, displacing the bromide ion from the benzylic carbon. This reaction provides a direct route to introduce a nitrile group, which can be further hydrolyzed to a carboxylic acid or reduced to an amine, thus opening up pathways to a wider range of compounds.

Hydrolysis Reactions

The ester functional group in this compound and its derivatives can be cleaved through hydrolysis. This reaction can be carried out under either acidic or basic conditions.

Alkaline hydrolysis, typically using a strong base like sodium hydroxide (B78521), is a common method. youtube.com The reaction involves the nucleophilic attack of a hydroxide ion on the carbonyl carbon of the ester. This leads to the formation of a carboxylate salt (sodium 2-ethoxy-4-methylbenzoate) and ethanol (B145695). youtube.com Subsequent acidification of the reaction mixture protonates the carboxylate, yielding the corresponding carboxylic acid, 2-ethoxy-4-methylbenzoic acid. youtube.com The progress of the hydrolysis can often be monitored by the disappearance of the oily ester drops in the reaction mixture. youtube.com

The table below summarizes the key reactions discussed:

| Reaction Type | Starting Material | Reagents and Conditions | Product |

| Allylic Bromination | This compound | N-bromosuccinimide (NBS), AIBN, CCl₄ or cyclohexane, heat | Ethyl 4-(bromomethyl)-2-ethoxybenzoate |

| Cyanation | Ethyl 4-(bromomethyl)-2-ethoxybenzoate | NaCN or KCN, polar aprotic solvent (e.g., DMSO, acetone) | Ethyl 4-(cyanomethyl)-2-ethoxybenzoate |

| Alkaline Hydrolysis | This compound | NaOH, H₂O/Ethanol, heat, then H⁺ workup | 2-Ethoxy-4-methylbenzoic acid |

Conversion to corresponding carboxylic acids

The hydrolysis of the ethyl ester group in this compound to its corresponding carboxylic acid, 2-ethoxy-4-methylbenzoic acid, is a fundamental transformation. This reaction is typically achieved through saponification, which involves heating the ester with a strong base, followed by acidification.

The process generally involves heating a solution of this compound with an aqueous solution of a strong base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH). chemguide.co.uklibretexts.org The mixture is heated under reflux to ensure the reaction goes to completion. chemguide.co.ukscbt.com During this process, the hydroxide ion acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester. This leads to the formation of a tetrahedral intermediate, which then collapses to yield the carboxylate salt (sodium 2-ethoxy-4-methylbenzoate) and ethanol. libretexts.org

The reaction is irreversible, as the carboxylate salt is resistant to further nucleophilic attack. chemguide.co.uk Following the complete hydrolysis of the ester, the reaction mixture is cooled and then acidified with a strong acid, such as hydrochloric acid (HCl) or sulfuric acid (H₂SO₄). libretexts.orgscbt.com This protonates the carboxylate salt, leading to the precipitation of the free carboxylic acid, 2-ethoxy-4-methylbenzoic acid, which can then be isolated through filtration. scbt.com

Table 1: Reaction Conditions for the Hydrolysis of this compound

| Step | Reagents | Conditions | Product |

| Saponification | This compound, Sodium Hydroxide (aq) | Heating under reflux | Sodium 2-ethoxy-4-methylbenzoate |

| Acidification | Sodium 2-ethoxy-4-methylbenzoate, Hydrochloric Acid (aq) | Cooling, Acidification | 2-ethoxy-4-methylbenzoic acid |

Hydrolysis of diesters

In some synthetic pathways, this compound can be converted into diesters, which can then be selectively or fully hydrolyzed. A relevant example is the formation of Ethyl 4-(2-tert-butoxy-2-oxoethyl)-2-ethoxybenzoate. The hydrolysis of such a diester can proceed under different conditions to yield different products, owing to the differential reactivity of the ethyl and tert-butyl ester groups.

The tert-butyl ester group is known to be labile under acidic conditions, while the ethyl ester is more resistant. researchgate.netarkat-usa.org Therefore, selective cleavage of the tert-butyl ester can be achieved by treating the diester with a mild acid, such as trifluoroacetic acid (TFA) in a solvent like dichloromethane (B109758) (DCM), or by using silica (B1680970) gel in a refluxing solvent like toluene. researchgate.net This would yield 3-ethoxy-4-(ethoxycarbonyl)phenylacetic acid.

Conversely, the hydrolysis of both the ethyl and tert-butyl ester groups can be accomplished under basic conditions, similar to the saponification described in section 3.3.1. Heating the diester with an excess of a strong base like sodium hydroxide would lead to the hydrolysis of both ester functionalities, resulting in the formation of the corresponding dicarboxylate salt. Subsequent acidification would then yield the dicarboxylic acid, 4-carboxymethyl-2-ethoxybenzoic acid. arkat-usa.org

Table 2: Selective and Complete Hydrolysis of a Representative Diester

| Starting Material | Reagents | Conditions | Major Product |

| Ethyl 4-(2-tert-butoxy-2-oxoethyl)-2-ethoxybenzoate | Mild Acid (e.g., TFA) | Room Temperature | 3-ethoxy-4-(ethoxycarbonyl)phenylacetic acid |

| Ethyl 4-(2-tert-butoxy-2-oxoethyl)-2-ethoxybenzoate | Strong Base (e.g., NaOH), then Acid | Heating under reflux, then acidification | 4-carboxymethyl-2-ethoxybenzoic acid |

Other Functional Group Transformations

Beyond the manipulation of the ester group, this compound can undergo other functional group transformations to introduce new functionalities.

Formation of aminoethyl derivatives

The introduction of an aminoethyl group can be a key step in the synthesis of various biologically active molecules. While direct aminoethylation of this compound is not widely reported, analogous transformations on similar structures suggest plausible synthetic routes. For instance, a common strategy involves the Williamson ether synthesis, where a hydroxyl group is reacted with a haloalkane.

In a related context, the synthesis of benzimidazole (B57391) derivatives has been shown to involve the reaction of a hydroxyl-containing intermediate with 2-ethoxyethyl 4-methylbenzenesulfonate (B104242) in the presence of a base like potassium hydroxide. rsc.org This suggests that if the methyl group of this compound were first functionalized to a hydroxymethyl group, a subsequent reaction with a protected 2-aminoethyl halide or tosylate could introduce the desired aminoethyl moiety via an ether linkage. Alternatively, the carboxylic acid derivative, 2-ethoxy-4-methylbenzoic acid, could be coupled with a protected aminoethanol to form an ester, or with ethylenediamine (B42938) to form an amide linkage, which are common strategies for introducing aminoethyl groups.

Carbanion formation and quenching with carbon dioxide

The methyl group on the benzene (B151609) ring of this compound is benzylic and therefore acidic enough to be deprotonated by a strong, non-nucleophilic base to form a carbanion. quora.com This carbanion is a potent nucleophile and can react with various electrophiles, including carbon dioxide. rsc.org

The formation of the carbanion is typically achieved by treating a solution of this compound in an aprotic solvent, such as tetrahydrofuran (B95107) (THF), with a strong base like lithium diisopropylamide (LDA) at low temperatures (e.g., below 0°C). LDA is prepared in situ from diisopropylamine (B44863) and n-butyllithium. The resulting benzylic carbanion is stabilized by resonance with the aromatic ring. quora.com

This nucleophilic carbanion can then be quenched by bubbling carbon dioxide gas through the reaction mixture. The carbanion attacks the electrophilic carbon of CO₂, leading to the formation of a carboxylate. Subsequent workup with an aqueous acid protonates the carboxylate to yield 2-(2-ethoxy-4-ethoxycarbonylphenyl)acetic acid. This reaction provides a powerful method for extending the carbon chain at the benzylic position and introducing a carboxylic acid functionality. rsc.orgacs.org

Table 3: Formation and Reaction of the Benzylic Carbanion

| Step | Reagents | Conditions | Intermediate/Product |

| Carbanion Formation | This compound, Lithium Diisopropylamide (LDA) | Anhydrous THF, < 0°C | Benzylic Carbanion |

| Quenching | Benzylic Carbanion, Carbon Dioxide (CO₂) | Anhydrous THF, < 0°C | 2-(2-ethoxy-4-ethoxycarbonylphenyl)acetic acid |

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone in the determination of molecular structure. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

Proton (¹H) NMR spectroscopy of Ethyl 2-ethoxy-4-methylbenzoate is anticipated to reveal distinct signals corresponding to the different types of protons present in the molecule. Based on the analysis of structurally similar compounds, such as ethyl 4-methylbenzoate and ethyl 2-ethoxybenzoate, a predicted spectrum can be outlined. rsc.orgchemicalbook.com

The aromatic region is expected to show three distinct proton signals. The proton at position 6 (H-6) of the benzene (B151609) ring, being adjacent to the ester group, would likely appear as a doublet. The protons at positions 3 and 5 (H-3 and H-5) would also produce characteristic signals, likely a doublet and a singlet or a narrow doublet, respectively, due to their coupling with neighboring protons.

The ethyl ester group will exhibit a quartet for the methylene (B1212753) protons (-O-CH₂-CH₃) and a triplet for the terminal methyl protons (-O-CH₂-CH₃). Similarly, the ethoxy group at position 2 will present a quartet for its methylene protons (-O-CH₂-CH₃) and a triplet for its methyl protons (-O-CH₂-CH₃). The methyl group attached to the benzene ring at position 4 is expected to appear as a sharp singlet, as it has no adjacent protons to couple with.

A summary of the predicted ¹H NMR data is presented in the interactive table below.

Interactive Data Table: Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-6 | ~7.8 | d | ~8.0 |

| H-5 | ~6.8 | d | ~8.0 |

| H-3 | ~6.7 | s | - |

| Ester -O-CH₂ -CH₃ | ~4.3 | q | ~7.1 |

| Ethoxy -O-CH₂ -CH₃ | ~4.1 | q | ~7.0 |

| Ring -CH₃ | ~2.4 | s | - |

| Ester -O-CH₂-CH₃ | ~1.4 | t | ~7.1 |

| Ethoxy -O-CH₂-CH₃ | ~1.4 | t | ~7.0 |

Carbon-13 (¹³C) NMR spectroscopy provides valuable information on the carbon framework of a molecule. For this compound, a total of 12 distinct carbon signals are expected, corresponding to each unique carbon atom in the structure.

The carbonyl carbon of the ester group is predicted to resonate at the most downfield position, typically in the range of 165-170 ppm. The aromatic carbons will appear in the region of approximately 110-160 ppm. The carbon atom attached to the ester group (C-1) and the carbon bearing the ethoxy group (C-2) will be the most deshielded among the aromatic carbons. The carbon attached to the methyl group (C-4) will also have a characteristic chemical shift. The remaining aromatic carbons (C-3, C-5, and C-6) will have shifts determined by their respective electronic environments.

The methylene carbons of the ethyl ester and ethoxy groups are expected to appear around 60-70 ppm, while the methyl carbons of these groups will be found in the upfield region, typically between 14 and 22 ppm. rsc.org The carbon of the methyl group on the aromatic ring is anticipated to resonate at a similar upfield position.

An overview of the predicted ¹³C NMR chemical shifts is provided in the following interactive table.

Interactive Data Table: Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C =O | ~167 |

| C -2 (C-OEt) | ~158 |

| C -4 (C-CH₃) | ~143 |

| C -6 | ~131 |

| C -1 | ~122 |

| C -5 | ~115 |

| C -3 | ~112 |

| Ester -O-C H₂-CH₃ | ~61 |

| Ethoxy -O-C H₂-CH₃ | ~64 |

| Ring -C H₃ | ~21 |

| Ester -O-CH₂-C H₃ | ~14 |

| Ethoxy -O-CH₂-C H₃ | ~15 |

While ¹H and ¹³C NMR provide foundational structural information, advanced NMR techniques would be instrumental in unequivocally confirming the structure of this compound. Techniques such as 2D Correlation Spectroscopy (COSY) would establish the connectivity between coupled protons, for instance, confirming the ethyl and ethoxy fragments. Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) experiments would be crucial for assigning protons to their directly attached carbons and for identifying longer-range (2-3 bond) C-H correlations, respectively. These correlations would definitively place the ethoxy group at the C-2 position and the methyl group at the C-4 position of the aromatic ring, and confirm the structure of the ethyl ester group. Although specific experimental data for the target compound is not available, the application of these techniques is a standard procedure in the structural elucidation of novel organic molecules. researchgate.net

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, offers complementary information regarding the functional groups present in a molecule.

The FT-IR spectrum of this compound is expected to show several characteristic absorption bands. A strong absorption band is anticipated around 1720-1710 cm⁻¹, which is indicative of the C=O stretching vibration of the ester functional group. nist.gov The presence of the aromatic ring will be confirmed by C-H stretching vibrations typically observed above 3000 cm⁻¹ and C=C stretching vibrations within the 1600-1450 cm⁻¹ region.

The C-O stretching vibrations of the ester and ether linkages are expected to produce strong bands in the fingerprint region, likely between 1300 and 1100 cm⁻¹. The aliphatic C-H stretching vibrations of the ethyl and methyl groups will be visible in the 2980-2850 cm⁻¹ range.

A summary of the predicted key FT-IR absorption bands is presented in the interactive table below.

Interactive Data Table: Predicted FT-IR Data for this compound

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | >3000 | Medium |

| Aliphatic C-H Stretch | 2980-2850 | Medium-Strong |

| C=O Stretch (Ester) | 1720-1710 | Strong |

| Aromatic C=C Stretch | 1600-1450 | Medium-Strong |

| C-O Stretch (Ester & Ether) | 1300-1100 | Strong |

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is instrumental in determining the molecular weight and elemental composition of a compound and can reveal structural details through the analysis of fragmentation patterns.

Calculated HRMS Data for this compound

| Property | Value |

|---|---|

| Molecular Formula | C₁₂H₁₆O₃ |

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. nist.gov This technique is particularly useful for identifying individual components within a mixture. nist.gov In the electron ionization (EI) mode, the molecule is fragmented in a reproducible manner, creating a characteristic mass spectrum that serves as a molecular fingerprint.

While a specific mass spectrum for this compound is not published in the NIST database, its fragmentation pattern can be inferred from the analysis of structurally similar compounds, such as ethyl 4-methylbenzoate and various ethoxybenzoate esters. researchgate.net The mass spectrum of ethyl 4-methylbenzoate shows major fragments from the loss of the ethoxy group (-OC₂H₅) and subsequent loss of carbon monoxide (CO). capotchem.cn For this compound, the following key fragments are anticipated:

Molecular Ion (M⁺): The parent ion with a mass-to-charge ratio (m/z) corresponding to the molecular weight of the compound, 208.

Loss of Ethylene (B1197577): A characteristic fragmentation for ortho-substituted alkoxy aromatic esters is the loss of an alkene via a McLafferty-type rearrangement. For this molecule, the loss of ethylene (C₂H₄) from the 2-ethoxy group would result in a fragment at m/z 180.

Loss of Ethoxy Radical: Cleavage of the ester's C-O bond results in the loss of an ethoxy radical (•OC₂H₅), yielding the 2-ethoxy-4-methylbenzoyl cation at m/z 163.

Loss of Ethyl Radical: Cleavage of the ester's O-C₂H₅ bond is less common but can lead to the loss of an ethyl radical (•C₂H₅), resulting in an ion at m/z 179.

Acylium Ion Formation: The fragment at m/z 163 can further lose carbon monoxide (CO) to form a substituted phenyl cation at m/z 135.

Predicted Major Fragments in the GC-MS Spectrum of this compound

| m/z | Proposed Fragment Identity |

|---|---|

| 208 | [M]⁺ |

| 180 | [M - C₂H₄]⁺ |

| 163 | [M - OC₂H₅]⁺ |

| 135 | [M - OC₂H₅ - CO]⁺ |

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. This absorption corresponds to electronic transitions within the molecule and provides information about the conjugated systems present. The chromophore in this compound is the substituted benzene ring.

Specific experimental UV-Vis absorption data for this compound are not available in the surveyed literature. However, the spectrum is expected to be similar to other substituted benzoates. Typically, benzene derivatives exhibit two to three characteristic absorption bands, often referred to as the E₁, E₂, and B bands. The presence of the carboxylate ester, ethoxy, and methyl substituents on the benzene ring will cause a bathochromic shift (shift to longer wavelengths) and potentially a hyperchromic effect (increase in absorption intensity) compared to unsubstituted benzene. The absorption maxima (λmax) are expected to fall within the range typical for substituted aromatic esters.

Single Crystal X-ray Diffraction (SC-XRD) Analysis

There is no published single-crystal X-ray diffraction data available for this compound in the searched literature. A material safety data sheet for the compound indicates that the melting point is not available, which may suggest the compound is a liquid or oil at ambient temperature, precluding routine SC-XRD analysis without specialized crystallization techniques.

However, the likely molecular conformation can be inferred from general structural principles and data from related compounds. nih.gov The ester group (-COOC₂H₅) is expected to be nearly coplanar with the benzene ring to maximize π-orbital overlap and resonance stabilization. The presence of the bulky ethoxy group at the ortho position (position 2) would introduce steric strain. This steric hindrance could force the ester group or the ethoxy group to twist out of the plane of the benzene ring to some degree.

Computational Chemistry and Theoretical Studies

Density Functional Theory (DFT) Calculations

DFT is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is a common practice in computational chemistry to predict molecular properties. However, specific DFT studies on Ethyl 2-ethoxy-4-methylbenzoate are not found in the reviewed literature.

A full geometry optimization and conformational analysis of this compound would typically involve calculating the molecule's potential energy surface to find the lowest energy conformers. This would provide data on bond lengths, bond angles, and dihedral angles. Without specific studies, no data table for the optimized geometric parameters of this compound can be presented.

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining a molecule's chemical reactivity and electronic properties. The energy difference between them, the HOMO-LUMO gap, is an indicator of molecular stability. While the methodology is standard, the specific HOMO and LUMO energies and their energy gap for this compound have not been reported.

NBO analysis provides insights into the bonding and electronic structure of a molecule, including charge transfer interactions and hybridization. It is used to understand delocalization effects and intermolecular interactions. A detailed NBO analysis for this compound, which would include tables of donor-acceptor interactions and stabilization energies, is not available in the current body of scientific literature.

DFT calculations are often employed to predict spectroscopic data, such as infrared (IR) and nuclear magnetic resonance (NMR) spectra. These theoretical predictions can aid in the interpretation of experimental data. However, no published studies were found that specifically report the predicted spectroscopic properties of this compound based on DFT calculations.

The study of non-covalent interactions is essential for understanding the behavior of molecules in condensed phases. Computational methods can quantify the strength of interactions like hydrogen bonds and dipole-dipole forces. For this compound, specific computational studies detailing these intermolecular interactions are absent from the literature.

Molecular Dynamics (MD) Simulations

MD simulations provide a dynamic picture of molecular behavior over time, offering insights into conformational changes and interactions with other molecules. There are no published MD simulation studies specifically investigating the dynamic properties of this compound.

Dynamic Behavior and Conformational Sampling

The dynamic behavior of this compound is largely dictated by the flexibility of its substituent groups, namely the ethyl ester and the ethoxy group. These groups can rotate around their single bonds, leading to a variety of possible conformations. The interplay of steric and electronic effects governs the relative energies of these conformers and the barriers to their interconversion.

Conformational sampling methods, such as molecular dynamics (MD) simulations and stochastic search algorithms, are employed to explore the potential energy surface of flexible molecules and identify low-energy conformations. For instance, studies on similar flexible molecules often utilize methods like LowModeMD and mixed torsional/low-mode approaches to efficiently sample the conformational space. nih.gov These methods are crucial for understanding how the molecule might behave in different environments, such as in solution or when interacting with a biological target.

The presence of two alkoxy groups on the benzene (B151609) ring, as seen in the related compound ethyl 2,6-dimethoxybenzoate, suggests that steric hindrance can play a significant role in determining the preferred conformation. mdpi.comresearchgate.netdoaj.orgdntb.gov.ua In ethyl 2,6-dimethoxybenzoate, the molecule adopts a conformation where the ethoxycarbonyl group is twisted out of the plane of the benzene ring to minimize steric clashes with the adjacent methoxy (B1213986) groups. mdpi.comresearchgate.netdoaj.orgdntb.gov.ua A similar effect would be expected for this compound, where the ethyl ester group at position 1 and the ethoxy group at position 2 would likely adopt a non-planar arrangement to alleviate steric strain.

The conformational flexibility is a key determinant of a molecule's properties and interactions. The ability to adopt various shapes allows the molecule to adapt to different environments and binding sites, which is a critical aspect in fields like drug discovery and materials science. nih.gov

Quantum Chemical Studies

Quantum chemical studies, particularly those employing Density Functional Theory (DFT), are powerful tools for investigating the electronic structure and properties of molecules like this compound. These calculations can provide detailed information about the molecule's energy, electron distribution, and response to external fields.

DFT calculations are commonly used to determine the optimized geometry and energy of a molecule. Functionals such as B3LYP are frequently employed for such calculations, often in conjunction with basis sets like 6-311++G(d,p), to provide a good balance between accuracy and computational cost.

The electronic properties of this compound are influenced by the nature of its substituents. The ethoxy and methyl groups are generally considered electron-donating groups, which can affect the electron density distribution on the aromatic ring and influence the molecule's reactivity. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are key electronic properties that can be calculated. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical reactivity and kinetic stability. A smaller HOMO-LUMO gap generally suggests higher reactivity.

Table 1: Expected Impact of Substituents on the Electronic Properties of a Benzene Ring

| Substituent | Position | Expected Electronic Effect | Impact on HOMO/LUMO Energies |

| Ethoxy (-OCH2CH3) | Ortho | Electron-donating (by resonance), weak electron-withdrawing (by induction) | Raise HOMO energy, smaller effect on LUMO |

| Methyl (-CH3) | Para | Electron-donating (by induction and hyperconjugation) | Raise HOMO energy, smaller effect on LUMO |

| Ethyl Ester (-COOCH2CH3) | - | Electron-withdrawing (by resonance and induction) | Lower both HOMO and LUMO energies |

This table presents generalized expectations based on established principles of physical organic chemistry.

Nonlinear optical (NLO) materials are of great interest for applications in photonics and optoelectronics. Computational methods, particularly DFT, are widely used to predict the NLO properties of molecules. The first hyperpolarizability (β) is a key parameter that quantifies the second-order NLO response of a molecule.

For organic molecules, a large hyperpolarizability is often associated with a significant intramolecular charge transfer (ICT) between an electron-donating group and an electron-accepting group, connected by a π-conjugated system. In this compound, the benzene ring acts as the π-conjugated bridge, while the ethoxy and methyl groups are electron donors and the ethyl ester group is an electron acceptor.

Computational studies on similar benzoate (B1203000) derivatives, such as ethyl 4-[(E)-(2-hydroxy-4-methoxyphenyl)methyleneamino]benzoate (EMAB), have shown that DFT methods like B3LYP, CAM-B3LYP, M06-2X, and ωB97XD can be used to calculate the hyperpolarizability. researchgate.net These studies often find that the calculated hyperpolarizability values can be significantly larger than that of standard NLO materials like urea. researchgate.netdovepress.com The choice of functional and basis set can have a considerable impact on the calculated NLO properties. researchgate.net

Table 2: Calculated First Hyperpolarizability (β) for a Related Benzoate Derivative

| Molecule | Method | β (x 10⁻³⁰ esu) | Reference |

| Ethyl 4-[(E)-(2-hydroxy-4-methoxyphenyl)methyleneamino]benzoate (EMAB) | B3LYP/6-31+G | 31.7 | researchgate.net |

| Ethyl 4-[(E)-(2-hydroxy-4-methoxyphenyl)methyleneamino]benzoate (EMAB) | CAM-B3LYP/6-31+G | 45.9 | researchgate.net |

| Ethyl 4-[(E)-(2-hydroxy-4-methoxyphenyl)methyleneamino]benzoate (EMAB) | ωB97XD/6-31+G** | 50.1 | researchgate.net |

This table provides examples of calculated NLO properties for a structurally related compound to illustrate the typical magnitude of these values. The values for this compound may differ.

The presence of both electron-donating and electron-withdrawing groups on the benzene ring of this compound suggests that it may exhibit a notable NLO response. Theoretical calculations would be necessary to quantify the magnitude of its hyperpolarizability and assess its potential as an NLO material.

Applications in Advanced Materials and Chemical Biology

Research Applications as a Chemical Standard or Reference Material

In analytical chemistry, the purity and well-defined structure of compounds like Ethyl 2-ethoxy-4-methylbenzoate make them suitable for use as chemical standards. While certified reference materials (CRMs) are more commonly noted for isomers like Ethyl 4-ethoxybenzoate, which are produced under stringent ISO/IEC 17025 and ISO 17034 standards, the underlying principle applies. sigmaaldrich.com Such standards are crucial for method validation, calibration of analytical instruments, and ensuring the accuracy and traceability of experimental results.

A closely related application is the use of isotopically labeled versions of the compound. For instance, this compound-d10, a deuterated form of the molecule, is available for research purposes. scbt.comchemicalbook.com Deuterated compounds are frequently used as internal standards in mass spectrometry-based analytical techniques. Their chemical behavior is nearly identical to the non-labeled compound, but their increased mass allows them to be distinguished, enabling precise quantification of the target analyte in complex mixtures. Although specified as being for research use only and not for diagnostic or therapeutic applications, its availability underscores its utility in analytical and proteomics research. scbt.com

Role in Drug Discovery and Development

The scaffold of this compound, a substituted benzoic acid ester, is a common motif in medicinal chemistry and represents a valuable starting point for the synthesis of new therapeutic agents.

Substituted benzoic acids and their esters are fundamental intermediates in the synthesis of a wide range of APIs. mdpi.com For example, various benzoic acid derivatives are key intermediates in the creation of Selective Estrogen Receptor Modulators (SERMs), a class of drugs used for conditions like osteoporosis and breast cancer. researchgate.net These intermediates undergo reactions such as conversion to acid chlorides, which then acylate larger core structures like 2-arylbenzothiophenes to build the final API. researchgate.net While a direct synthetic route from this compound to a specific marketed API is not prominently documented, its structure contains the necessary reactive handles and substitution pattern that are analogous to known pharmaceutical intermediates. The ester can be hydrolyzed to the corresponding carboxylic acid, which can then be activated for further coupling reactions, making it a versatile building block for drug development.

The core structure of this compound can be chemically modified to generate novel derivatives with specific biological or physical properties. Research into related benzoate (B1203000) esters demonstrates this principle. For instance, a study focused on ethyl 4-[(E)-(2-hydroxy-4-methoxyphenyl)methyleneamino]benzoate (EMAB), a structurally related Schiff base derivative, investigated its nonlinear optical (NLO) properties. nih.gov By substituting the methoxy (B1213986) group on the phenyl ring with stronger electron-donating groups like pyrrolyl or dimethylamino, researchers were able to significantly enhance the molecule's hyperpolarizabilities, making the new derivatives promising candidates for NLO materials. nih.gov This work highlights how the electronic nature of the substituents on the benzoate ring can be fine-tuned to create materials with desired activities. Such derivatization strategies are central to medicinal chemistry, where they are used to optimize the potency and selectivity of drug candidates.

Combinatorial Chemistry and Library Synthesis

Combinatorial chemistry aims to rapidly synthesize a large number of different but structurally related molecules, creating a "library" that can be screened for biological activity.

Building blocks used in combinatorial chemistry must possess a stable chemical core and one or more functional groups that can be reliably reacted to introduce diversity. This compound fits this profile. Its ester group can be readily converted into an amide via reaction with a diverse library of amines, or it can be reduced to an alcohol for further derivatization. The aromatic ring itself offers positions for further functionalization. This versatility makes it a suitable scaffold for inclusion in high-throughput synthesis workflows, allowing for the rapid generation of a multitude of new chemical entities for screening in drug discovery and materials science programs.

Investigations into Biological Interactions at the Molecular Level

Understanding how a molecule interacts with biological targets like proteins or nucleic acids is fundamental to drug design. The specific arrangement of functional groups on this compound dictates its potential interactions. The ethoxy and methyl groups on the benzene (B151609) ring are both electron-donating substituents. wikipedia.org According to the principles formalized in the Hammett equation, these groups increase the electron density of the aromatic ring, which can influence its ability to participate in π-stacking or cation-π interactions with biological macromolecules. wikipedia.org

Enzyme Inhibition Studies

A review of scientific databases yields no specific studies investigating the inhibitory effects of this compound on any enzyme. Consequently, there is no information regarding its potential as an enzyme inhibitor, its mechanism of inhibition, or its potency (e.g., IC50 values).

Cytotoxicity Assays and Antitumor Activity

There is a lack of published research on the cytotoxic effects of this compound against any cell lines. As a result, no data is available concerning its potential as an antitumor agent, its selectivity for cancer cells, or its mechanism of inducing cell death.

Molecular Docking Studies

No molecular docking studies involving this compound have been reported in the scientific literature. Such studies are crucial for predicting the binding affinity and interaction of a compound with the active site of a target protein, and this information is currently absent for this particular compound.

Due to the absence of research in these areas, no data tables or detailed research findings can be presented.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and reaction conditions for preparing ethyl 2-ethoxy-4-methylbenzoate?

- Methodology : Focus on esterification of 2-ethoxy-4-methylbenzoic acid with ethanol using acid catalysis (e.g., sulfuric acid). Key parameters include temperature (typically 60–80°C), solvent selection (e.g., toluene for azeotropic water removal), and reaction time (6–12 hours). Post-synthesis purification via fractional distillation or column chromatography is critical to achieve >95% purity .

- Data Consideration : Monitor reaction progress using thin-layer chromatography (TLC) and confirm product identity via H NMR (e.g., characteristic ester carbonyl peak at ~170 ppm in C NMR) .

Q. Which analytical techniques are most effective for characterizing this compound and its impurities?

- Methodology :

- HPLC : Use a C18 column with UV detection at 254 nm; mobile phase of acetonitrile/water (70:30 v/v) to resolve impurities like hydrolyzed products (e.g., 2-ethoxy-4-methylbenzoic acid) .

- Mass Spectrometry (MS) : ESI-MS in positive ion mode to confirm molecular ion peaks (m/z 208.25 for [M+H]) and fragmentation patterns .

- NMR : H NMR signals for ethoxy groups (δ 1.2–1.4 ppm for CH, δ 4.0–4.3 ppm for CH) and aromatic protons (δ 6.5–8.0 ppm) .

Advanced Research Questions

Q. How does the hydrolysis mechanism of this compound vary under acidic vs. alkaline conditions?

- Methodology :

- Acidic Hydrolysis : Conduct in 1M HCl at reflux (100°C). The ester undergoes nucleophilic acyl substitution, yielding 2-ethoxy-4-methylbenzoic acid and ethanol. Monitor kinetics via titration of liberated carboxylic acid .

- Alkaline Hydrolysis : Use 1M NaOH to form the carboxylate salt. Reaction rate increases due to stronger nucleophile (OH); confirm complete hydrolysis via FTIR loss of ester carbonyl (1720 cm) .

- Data Contradictions : reports ethanol as a byproduct, while notes potential side reactions (e.g., ethoxy group cleavage under harsh conditions).

Q. What computational methods predict the reactivity of this compound in substitution reactions?

- Methodology :

- DFT Calculations : Optimize geometry at B3LYP/6-31G(d) level to identify electrophilic sites (e.g., para-methyl group).

- Molecular Electrostatic Potential (MEP) Maps : Highlight regions susceptible to nucleophilic attack (e.g., ester carbonyl carbon) .

- Experimental Validation : Compare predicted sites with empirical substitution products (e.g., nitro or halogen derivatives) .

Q. How does storage temperature affect the stability of this compound?

- Methodology :

- Accelerated Stability Studies : Store samples at 4°C, 25°C, and 40°C for 6 months. Analyze degradation via HPLC and quantify hydrolyzed products.

- Kinetic Modeling : Apply Arrhenius equation to extrapolate shelf life. recommends storage at 2–8°C to minimize hydrolysis .

Q. What crystallographic strategies resolve structural ambiguities in this compound derivatives?

- Methodology :

- Single-Crystal X-ray Diffraction : Use SHELXL for refinement. Key parameters: Mo Kα radiation (λ = 0.71073 Å), resolution < 0.8 Å. Validate ethoxy group conformation via torsional angles .

- Twinned Data Handling : Apply SHELXD for structure solution in cases of pseudo-merohedral twinning .

Q. How can this compound be quantified in pharmaceutical impurity profiling?

- Methodology :

- LC-MS/MS : Use multiple reaction monitoring (MRM) transitions specific to the compound (e.g., m/z 208 → 165 for quantification). Calibrate against certified reference materials (e.g., CATO standard C4X-118615) .

- Validation : Assess linearity (R > 0.995), LOD (≤0.1 μg/mL), and recovery (90–110%) per ICH guidelines .

Q. What factors govern regioselectivity in electrophilic substitution reactions of this compound?

- Methodology :

- Directing Effects : The ethoxy group (ortho/para-directing) competes with the ester (meta-directing). Use nitration (HNO/HSO) to isolate major products (e.g., 3-nitro derivative) .

- Steric Effects : Methyl group at position 4 hinders substitution at adjacent positions; confirm via NOESY NMR .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。